

Application Note: Determination of Solvent Red 149 Concentration in Solution

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Compound of Interest

Compound Name: Solvent Red 149

Cat. No.: B1293832

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Introduction

Solvent Red 149, also known as Fluorescent Red HFG, is a fluorescent solvent dye with a bluish-red shade, belonging to the anthrapyridone class of dyes.^{[1][2]} It is characterized by its high thermal stability, excellent light and weather fastness, and strong tinting strength.^{[1][2][3]} Due to these properties, it finds extensive use in the coloring of various plastics and polymers, including polystyrene (PS), ABS, PMMA, polycarbonate (PC), and PET.^{[1][2][4]} It is also utilized in the coloration of oils, waxes, greases, and printing inks.^{[4][5]} Accurate determination of **Solvent Red 149** concentration is crucial for quality control in manufacturing processes and for research and development in materials science.

This application note details two common analytical methods for the quantitative determination of **Solvent Red 149** in a solution: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). These methods are widely applicable in research, quality assurance, and drug development settings where precise quantification of chromophoric compounds is required.

Method 1: UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a rapid and cost-effective method for determining the concentration of absorbing species in a solution. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Experimental Protocol

1.1.1. Materials and Equipment

- UV-Visible Spectrophotometer (capable of scanning in the visible range)
- Quartz or glass cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (Class A)
- **Solvent Red 149** standard ($\geq 99.0\%$ purity)
- Appropriate solvent (e.g., Acetone, Toluene, or Dichloromethane, based on solubility)

1.1.2. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of **Solvent Red 149** standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of the chosen solvent and then dilute to the mark with the same solvent. Mix thoroughly.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution. For example, prepare concentrations of 1, 2, 5, 10, and 20 mg/L in 10 mL volumetric flasks.

1.1.3. Sample Preparation

- If the sample is a solid, dissolve a known weight in the chosen solvent and dilute to a known volume.
- If the sample is a liquid, it may need to be diluted with the solvent to bring the concentration within the linear range of the calibration curve.
- Filter the sample solution if it contains any particulate matter.

1.1.4. Measurement and Analysis

- Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λ_{max}) for **Solvent Red 149**.
- Set the spectrophotometer to measure the absorbance at the determined λ_{max} .
- Use the pure solvent as a blank to zero the instrument.
- Measure the absorbance of each working standard solution and the prepared sample solution.
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
- Determine the concentration of **Solvent Red 149** in the sample solution using the equation of the line from the calibration curve ($y = mx + c$, where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept).

Data Presentation

Table 1: Representative Calibration Data for **Solvent Red 149** by UV-Vis Spectrophotometry

Concentration (mg/L)	Absorbance at λ_{max}
1.0	0.112
2.0	0.225
5.0	0.560
10.0	1.123
20.0	2.245

Table 2: Quantitative Parameters for UV-Vis Spectrophotometric Method

Parameter	Value
λ_{max}	~550 nm (in a suitable solvent)
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	~0.1 mg/L
Limit of Quantification (LOQ)	~0.3 mg/L

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It offers high resolution and sensitivity, making it suitable for complex matrices and low concentrations. A reversed-phase HPLC method is generally suitable for the analysis of solvent dyes.

Experimental Protocol

2.1.1. Materials and Equipment

- HPLC system with a UV-Visible or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size)
- HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Syringe filters (0.45 μm)
- **Solvent Red 149** standard ($\geq 99.0\%$ purity)

2.1.2. Preparation of Mobile Phase

- A common mobile phase for reversed-phase chromatography of dyes is a mixture of an organic solvent and water. For example, an isocratic mobile phase of Acetonitrile:Water (80:20 v/v) can be used.
- Degas the mobile phase before use.

2.1.3. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 100 mg/L): Prepare as described in the spectrophotometry section, using the mobile phase as the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 mg/L) by diluting the stock solution with the mobile phase. Filter the solutions through a 0.45 µm syringe filter before injection.

2.1.4. Sample Preparation

- Dissolve or dilute the sample in the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2.1.5. HPLC Conditions

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Acetonitrile:Water (80:20 v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detector: UV-Visible at the λ_{max} of **Solvent Red 149** (e.g., 550 nm)

2.1.6. Measurement and Analysis

- Inject the standard solutions into the HPLC system and record the peak area for **Solvent Red 149**.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Inject the prepared sample solution and record the peak area for the **Solvent Red 149** peak.
- Calculate the concentration of **Solvent Red 149** in the sample using the calibration curve.

Data Presentation

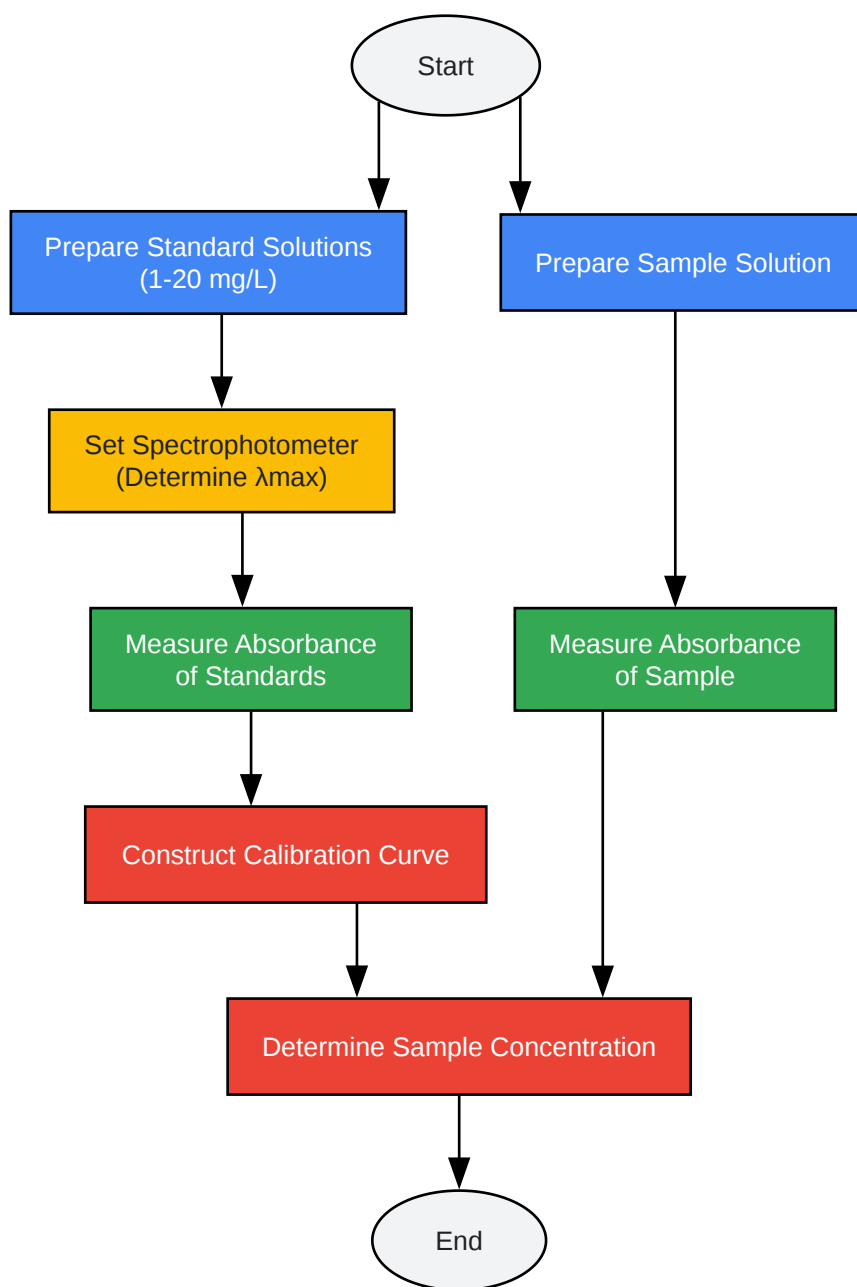
Table 3: Representative Calibration Data for **Solvent Red 149** by HPLC

Concentration (mg/L)	Peak Area
1.0	50,234
5.0	251,170
10.0	502,340
25.0	1,255,850
50.0	2,511,700

Table 4: Quantitative Parameters for HPLC Method

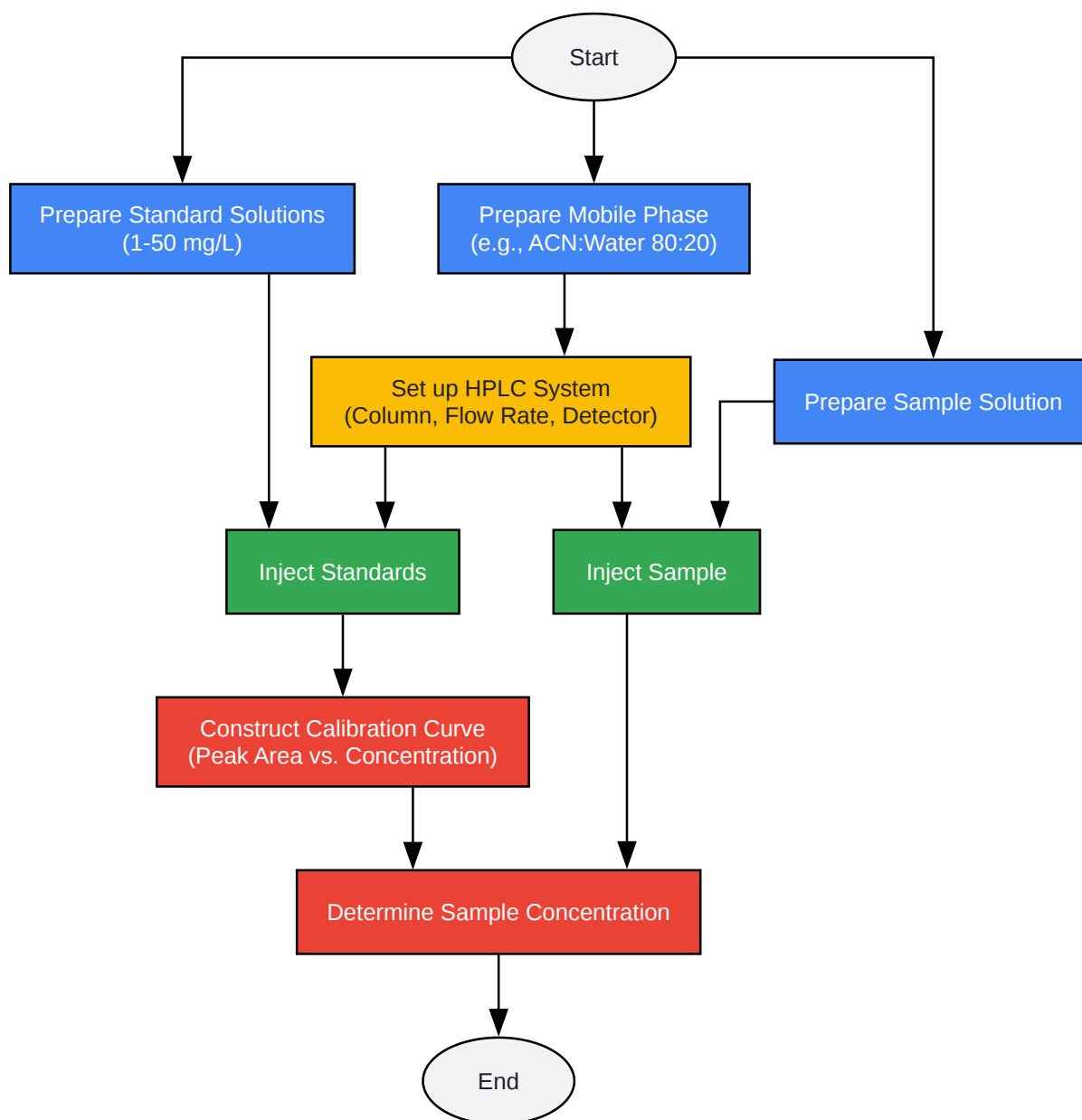
Parameter	Value
Retention Time	~3.5 min (under specified conditions)
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	~0.05 mg/L
Limit of Quantification (LOQ)	~0.15 mg/L

Visualizations



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Caption: Workflow for UV-Visible Spectrophotometry.



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Caption: Workflow for HPLC analysis.

Conclusion

Both UV-Visible spectrophotometry and HPLC are reliable methods for the determination of **Solvent Red 149** concentration in solution. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Spectrophotometry is a simpler

and faster method suitable for routine analysis of relatively pure samples. HPLC provides higher sensitivity and selectivity, making it the preferred method for complex mixtures or when trace-level quantification is necessary. The protocols provided herein serve as a starting point and may require optimization for specific applications and sample types.

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- To cite this document: BenchChem. [Application Note: Determination of Solvent Red 149 Concentration in Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293832#method-for-determining-the-concentration-of-solvent-red-149-in-a-solution]

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